4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-9-13(22-10-21-4)5-6-14(11)16-15-7-8-20(3)17(15)19-12(2)18-16/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHURBFJCSXUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCOC)C2=C3C=CN(C3=NC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C16H20N4O2
- Molecular Weight: 288.36 g/mol
Structural Features
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity, particularly in the context of kinase inhibition. The presence of methoxymethoxy and methyl groups on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific kinases, which are crucial for various cellular processes such as proliferation and survival. The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in cancer progression and other diseases.
In Vitro Studies
In vitro assays have demonstrated that 4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine exhibits significant activity against several cancer cell lines. For instance:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
Table 1: In Vitro Activity Against Cancer Cell Lines
In Vivo Studies
Preclinical studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and improving survival rates.
Case Study: Xenograft Model
In a xenograft model using A549 lung cancer cells implanted in mice, treatment with the compound led to a 30% reduction in tumor volume compared to untreated controls over a period of four weeks.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally, with a bioavailability exceeding 60% . This is particularly relevant for potential therapeutic applications.
Metabolism
The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites that may also exhibit biological activity.
Safety Profile
Toxicological assessments indicate that the compound has a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses.
Table 2: Toxicity Data
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine exhibit anticancer properties. Studies have shown that pyrrolopyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The target kinases include:
| Kinase Type | Effect of Compound | Reference |
|---|---|---|
| CDK (Cyclin-dependent kinases) | Inhibition of cell cycle progression | |
| VEGFR (Vascular endothelial growth factor receptor) | Reduction in angiogenesis |
Case Study : A study demonstrated that a related compound significantly reduced tumor size in xenograft models by targeting the CDK pathway, suggesting a similar potential for this compound.
2. Antiviral Properties
Recent investigations have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives against various viruses, including those causing respiratory infections. The mechanism often involves the inhibition of viral replication through interference with viral polymerases.
| Virus Type | Mechanism of Action | Reference |
|---|---|---|
| Influenza Virus | Inhibition of RNA polymerase | |
| HIV | Disruption of reverse transcriptase |
Pharmacological Insights
1. Neuroprotective Effects
Pyrrolo[2,3-d]pyrimidines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert these effects by modulating neuroinflammatory pathways and promoting neuronal survival.
Case Study : In vitro studies showed that treatment with similar compounds reduced oxidative stress markers in neuronal cells, indicating potential protective effects against neurodegeneration.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. It has been shown to inhibit pro-inflammatory cytokines and chemokines in various models of inflammation.
Chemical Reactions Analysis
Three-Component Reaction (TCR)
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Reagents : Aryl aldehydes (e.g., 4-(methoxymethoxy)-2-methylbenzaldehyde), active methylene compounds (e.g., malononitrile or thiobarbituric acid), and nitrogen-containing heterocycles (e.g., 1,3-dimethyl-6-aminouracil).
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Catalysts : Organocatalysts (e.g., TBAB [tetrabutylammonium bromide] ), iron-based nanoparticles (e.g., Fe₃O₄@SiO₂ ), or Lewis acids (e.g., ZnFe₂O₄ NPs ).
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Mechanism : The aldehyde undergoes nucleophilic attack by the active methylene compound, followed by cyclization with the nitrogen heterocycle to form the pyrrolo[2,3-d]pyrimidine scaffold.
Functional Group Modification
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Substituent Introduction : The methoxymethoxy group (–OCH₂OCH₃) can be introduced via alkylation or acetal formation during the synthesis. For example, aldehydes with pre-installed protecting groups (e.g., methoxymethyl ethers) may undergo TCR to retain the substituent.
Reaction Conditions and Optimization
The choice of catalyst, solvent, and temperature significantly impacts yield and selectivity. Below is a comparative analysis of conditions reported for similar pyrrolo[2,3-d]pyrimidine derivatives:
Catalyst Efficiency
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Iron-based nanoparticles (e.g., Fe₃O₄@SiO₂) enable rapid syntheses under mild conditions (e.g., 50°C in ethanol) and are magnetically separable, allowing reuse up to seven times .
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Heterogeneous catalysts like ZnFe₂O₄ NPs or γ-Fe₂O₃@HAp-Ni²⁺ NPs offer high yields (86–97%) under solvent-free conditions .
Substituent Effects
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Electron-withdrawing groups (EWGs) on the aryl substituent (e.g., methoxymethoxy) may enhance reactivity in nucleophilic attack steps, though steric hindrance could reduce yields .
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Steric bulk : Bulky substituents (e.g., tert-butyl groups) may require elevated temperatures or prolonged reaction times .
Scalability and Sustainability
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Reusable catalysts (e.g., Fe₃O₄@SiO₂) reduce reliance on precious metals and simplify purification .
Data Table: Reaction Conditions for Analogous Compounds
| Entry | Catalyst | Solvent | Temperature | Yield | Time | Reusability |
|---|---|---|---|---|---|---|
| 1 | Fe₃O₄@SiO₂ | EtOH | 50°C | 85–95% | 15–35 min | 5 cycles |
| 2 | ZnFe₂O₄ NPs | Solvent-free | 75°C | 86–97% | 7–30 min | 5 cycles |
| 3 | TBAB (5 mol%) | Ethanol | 50°C | 80–90% | 30–60 min | N/A |
Comparison with Similar Compounds
Key Observations:
Position 4 Substitutions: The methoxymethoxy group in the target compound likely enhances aqueous solubility compared to hydrophobic tert-butyl (logP: ~3.5) or chloro substituents . Chloro or arylaminocarbonyl groups (e.g., in ) improve kinase binding but reduce solubility .
Position 7 Modifications :
- Methyl or cyclopentyl groups at position 7 (e.g., ) enhance metabolic stability and tissue penetration .
Biological Activity: Sulfamoyl and anilino substituents (e.g., ) correlate with receptor antagonism (e.g., CRF1), while arylalkyl groups (e.g., 2-methylbenzyl in ) favor kinase inhibition .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Methyl groups at positions 2 and 7 may reduce cytochrome P450-mediated oxidation, extending half-life .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(Methoxymethoxy)-2-methylphenyl]-2,7-dimethylpyrrolo[2,3-d]pyrimidine, and how can reaction efficiency be optimized?
- Methodology : Utilize nucleophilic substitution and cross-coupling reactions. For example, coupling a substituted phenylboronic acid with a pre-functionalized pyrrolo[2,3-d]pyrimidine core under Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in a DME/H₂O solvent system at 80–90°C). Monitor reaction progress via TLC (e.g., CHCl₃/CH₃OH 10:1, Rf ~0.58) and optimize yields (e.g., 70% as in ) by adjusting stoichiometry, temperature, and catalyst loading .
- Key Characterization : Confirm product purity via elemental analysis (C, H, N, Cl) and structural integrity using ¹H NMR (e.g., δ 4.37 ppm for CH₂ groups, aromatic protons at 6.55–8.07 ppm) .
Q. How do substituents on the pyrrolo[2,3-d]pyrimidine scaffold influence its physicochemical properties?
- Methodology : Compare analogs with varying substituents (e.g., 4-chloro, 5-ethyl, or 7-methyl groups) using computational tools (e.g., LogP calculations for lipophilicity) and empirical data (e.g., melting points, solubility in DMSO). For example, the ethyl group in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine increases steric bulk, reducing aqueous solubility but enhancing membrane permeability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Prioritize ¹H NMR for regiochemical confirmation (e.g., distinguishing C5-H at δ 5.91 ppm) and LC-MS for molecular weight validation. IR spectroscopy can identify functional groups (e.g., NH stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro kinase assays and cellular models be resolved?
- Methodology : Perform dose-response curves in both enzyme-based (e.g., recombinant kinase assays) and cell-based (e.g., phosphorylation profiling via Western blot) systems. Adjust experimental conditions (e.g., ATP concentrations, serum content) to mimic physiological relevance. Cross-validate using structural analogs (e.g., 4-chloro derivatives in ) to isolate substituent-specific effects .
Q. What strategies improve selectivity for receptor tyrosine kinases (RTKs) over off-target kinases?
- Methodology : Employ molecular docking studies (e.g., using AutoDock Vina) to map interactions between the methoxymethoxy group and RTK active sites (e.g., VEGF-R2 or EGFR). Synthesize derivatives with modified substituents (e.g., replacing methyl with fluorophenyl) and compare IC₅₀ values across kinase panels .
Q. How should researchers design experiments to assess metabolic stability in preclinical models?
- Methodology : Use liver microsomal assays (e.g., human or murine) with NADPH cofactors to measure intrinsic clearance. Monitor metabolites via LC-HRMS and correlate findings with in vivo pharmacokinetic studies (e.g., plasma half-life in rodents). Include controls with stabilized methoxymethoxy groups to reduce oxidative demethylation .
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) datasets with high variability?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to identify dominant physicochemical predictors (e.g., logD, polar surface area). Use randomized block designs (as in ) to account for batch-to-batch variability in synthetic yields or bioassay conditions .
Q. How can crystallographic data resolve ambiguities in the compound’s binding mode?
- Methodology : Co-crystallize the compound with target proteins (e.g., kinases) and solve structures via X-ray diffraction (2.0–2.5 Å resolution). Refine models using Phenix or CCP4 suites, focusing on electron density maps for the methoxymethoxy and methylphenyl groups. Compare with analog-bound structures (e.g., ) to validate binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
